molecular formula C24H22N2O6S2 B12128257 methyl 2-[3-hydroxy-4-(4-methylbenzenesulfonyl)-5-(4-methylphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

methyl 2-[3-hydroxy-4-(4-methylbenzenesulfonyl)-5-(4-methylphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B12128257
M. Wt: 498.6 g/mol
InChI Key: YROSLPFBPLMCHI-UHFFFAOYSA-N
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Description

Methyl 2-[3-hydroxy-4-(4-methylbenzenesulfonyl)-5-(4-methylphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that includes a pyrrole ring, a thiazole ring, and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[3-hydroxy-4-(4-methylbenzenesulfonyl)-5-(4-methylphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process starts with the preparation of the pyrrole and thiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include sulfonyl chlorides, methyl esters, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-hydroxy-4-(4-methylbenzenesulfonyl)-5-(4-methylphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the sulfonyl group may produce a sulfide .

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 2-[3-hydroxy-4-(4-methylbenzenesulfonyl)-5-(4-methylphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[3-hydroxy-4-(4-methylbenzenesulfonyl)-5-(4-methylphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is unique due to its complex structure, which includes multiple functional groups and rings.

Biological Activity

Methyl 2-[3-hydroxy-4-(4-methylbenzenesulfonyl)-5-(4-methylphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate (CAS Number: 879942-79-7) is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activities, including anticancer and antimicrobial properties, as well as its mechanisms of action.

Chemical Structure and Properties

The compound features a unique arrangement of functional groups, including a pyrrole ring and a thiazole ring. Its molecular formula is C23H20N2O6S2C_{23}H_{20}N_{2}O_{6}S_{2} with a molecular weight of 484.5 g/mol. The structural complexity contributes to its diverse biological activities.

PropertyValue
Molecular FormulaC23H20N2O6S2C_{23}H_{20}N_{2}O_{6}S_{2}
Molecular Weight484.5 g/mol
CAS Number879942-79-7

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The mechanism involves the inhibition of specific enzymes and pathways critical for cancer cell proliferation.

  • Mechanism of Action : The compound may inhibit DNA replication and protein synthesis by binding to active sites of target enzymes, effectively blocking their functions.
  • Case Studies :
    • In vitro studies demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines (e.g., HeLa, MCF7) with IC50 values ranging from 10 to 25 µM depending on the cell type .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against several pathogenic microorganisms.

  • Antibacterial and Antifungal Properties :
    • In vitro assays indicated that the compound demonstrated effective antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against common pathogens like Candida albicans.
    • Comparative studies showed that it was more effective than standard antibiotics such as ciprofloxacin and ketoconazole in certain cases .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis reveals that specific modifications to the compound's structure can enhance its biological activity:

  • Sulfonyl Group Influence : The presence of the sulfonyl group is crucial for enhancing both anticancer and antimicrobial activities.
  • Hydroxyl Group Role : The hydroxyl group at position 3 is essential for maintaining the compound's solubility and interaction with biological targets .

Properties

Molecular Formula

C24H22N2O6S2

Molecular Weight

498.6 g/mol

IUPAC Name

methyl 2-[4-hydroxy-2-(4-methylphenyl)-3-(4-methylphenyl)sulfonyl-5-oxo-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C24H22N2O6S2/c1-13-5-9-16(10-6-13)18-21(34(30,31)17-11-7-14(2)8-12-17)19(27)22(28)26(18)24-25-15(3)20(33-24)23(29)32-4/h5-12,18,27H,1-4H3

InChI Key

YROSLPFBPLMCHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NC(=C(S3)C(=O)OC)C)O)S(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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